molecular formula C23H39N7O7 B14221456 L-Histidyl-L-isoleucyl-L-lysyl-L-glutamic acid CAS No. 821778-31-8

L-Histidyl-L-isoleucyl-L-lysyl-L-glutamic acid

Katalognummer: B14221456
CAS-Nummer: 821778-31-8
Molekulargewicht: 525.6 g/mol
InChI-Schlüssel: JMDWTTJFGSOTRZ-QCGYCXEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Histidyl-L-isoleucyl-L-lysyl-L-glutamic acid is a peptide composed of four amino acids: histidine, isoleucine, lysine, and glutamic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-isoleucyl-L-lysyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protective groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can produce large quantities of peptides with high purity and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

L-Histidyl-L-isoleucyl-L-lysyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like histidine and lysine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create peptide analogs.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Amino acid derivatives, coupling agents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Wissenschaftliche Forschungsanwendungen

L-Histidyl-L-isoleucyl-L-lysyl-L-glutamic acid has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for potential therapeutic applications, such as in drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and coatings.

Wirkmechanismus

The mechanism of action of L-Histidyl-L-isoleucyl-L-lysyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with similar amino acid composition but different sequence and properties.

    L-Glutamic acid, L-seryl-L-histidyl-L-leucyl-L-isoleucyl-L-lysyl-L-α-glutamyl-L-lysylglycylglycyl-L-leucyl-L-α-glutamylglycyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-seryl-L-α-aspartyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-valyl-L-leucyl-L-α-aspartyl-L-isoleucyl-L-tyrosyl-L-leucyl: A more complex peptide with additional amino acids.

Eigenschaften

CAS-Nummer

821778-31-8

Molekularformel

C23H39N7O7

Molekulargewicht

525.6 g/mol

IUPAC-Name

(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]pentanedioic acid

InChI

InChI=1S/C23H39N7O7/c1-3-13(2)19(30-20(33)15(25)10-14-11-26-12-27-14)22(35)28-16(6-4-5-9-24)21(34)29-17(23(36)37)7-8-18(31)32/h11-13,15-17,19H,3-10,24-25H2,1-2H3,(H,26,27)(H,28,35)(H,29,34)(H,30,33)(H,31,32)(H,36,37)/t13-,15-,16-,17-,19-/m0/s1

InChI-Schlüssel

JMDWTTJFGSOTRZ-QCGYCXEESA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N

Kanonische SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CN=CN1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.